molecular formula C8H11BrN2 B15250001 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine CAS No. 245765-72-4

1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine

Cat. No.: B15250001
CAS No.: 245765-72-4
M. Wt: 215.09 g/mol
InChI Key: HTILQOYEWJEMOY-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a methylmethanamine group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine typically involves the bromination of 3-methylpyridine followed by the introduction of the N-methylmethanamine group. One common method involves the following steps:

    Bromination: 3-methylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.

    Amination: The brominated intermediate is then reacted with N-methylmethanamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and arylboronic acids for Suzuki reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
  • 1-(5-Bromo-3-methylpyridin-2-yl)ethanone
  • 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

Uniqueness

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

245765-72-4

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11BrN2/c1-6-3-7(9)4-11-8(6)5-10-2/h3-4,10H,5H2,1-2H3

InChI Key

HTILQOYEWJEMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CNC)Br

Origin of Product

United States

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